

Poricoic Acid H: A Fungal Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: *poricoic acid H*

Cat. No.: *B1250747*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid H is a naturally occurring triterpenoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications.^{[1][2]} As a fungal metabolite, it is primarily isolated from the sclerotium of *Poria cocos* (also known as *Wolfiporia cocos*), a fungus that has been used for centuries in traditional Chinese medicine.^{[1][3]} This technical guide provides a comprehensive overview of **poricoic acid H**, including its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a lead compound in drug discovery.

Chemical Properties

Poricoic acid H is classified as a 3,4-seco-lanostane-type triterpene.^[2] Its chemical formula is $C_{31}H_{48}O_5$, with a molecular weight of 500.7 g/mol. The structure of **poricoic acid H** has been elucidated through spectroscopic methods.

Table 1: Chemical and Physical Properties of **Poricoic Acid H**

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₈ O ₅	--INVALID-LINK--
Molecular Weight	500.7 g/mol	--INVALID-LINK--
IUPAC Name	(2R)-2- [(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,5,7,8,9- octahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid	--INVALID-LINK--
SMILES	<chem>CC(C)C(=C)CC--INVALID-LINK-- CCC(=O)O)C(=C)C(C)C)O">C @HC(=O)O</chem>	--INVALID-LINK--
InChI	InChI=1S/C31H48O5/c1- 18(2)20(5)9-10- 21(28(35)36)27-25(32)17- 31(8)24-12-11- 22(19(3)4)29(6,15-14- 26(33)34)23(24)13-16- 30(27,31)7/h18,21- 22,25,27,32H,3,5,9-17H2,1- 2,4,6-8H3,(H,33,34) (H,35,36)/t21-,22+,25-,27+,29+ ,30-,31+/m1/s1	--INVALID-LINK--

Biological Activities

Poricoic acid H has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Poricoic acid H has shown significant cytotoxic effects against various cancer cell lines. This has positioned it as a compound of interest for the development of novel anticancer therapies.

Table 2: Cytotoxicity of **Poricoic Acid H** against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HL-60	Human Promyelocytic Leukemia	0.0393	[2]
HL-60	Human Promyelocytic Leukemia	10.9 - 19.9	[4]
A549	Human Lung Carcinoma	>100	[2]
A549	Human Lung Carcinoma	24.0	[4]
MRC-5	Human Fetal Lung Fibroblast	>100	[2]

Anti-inflammatory Activity

Poricoic acid H exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This effect is attributed to its ability to modulate inflammatory signaling pathways.

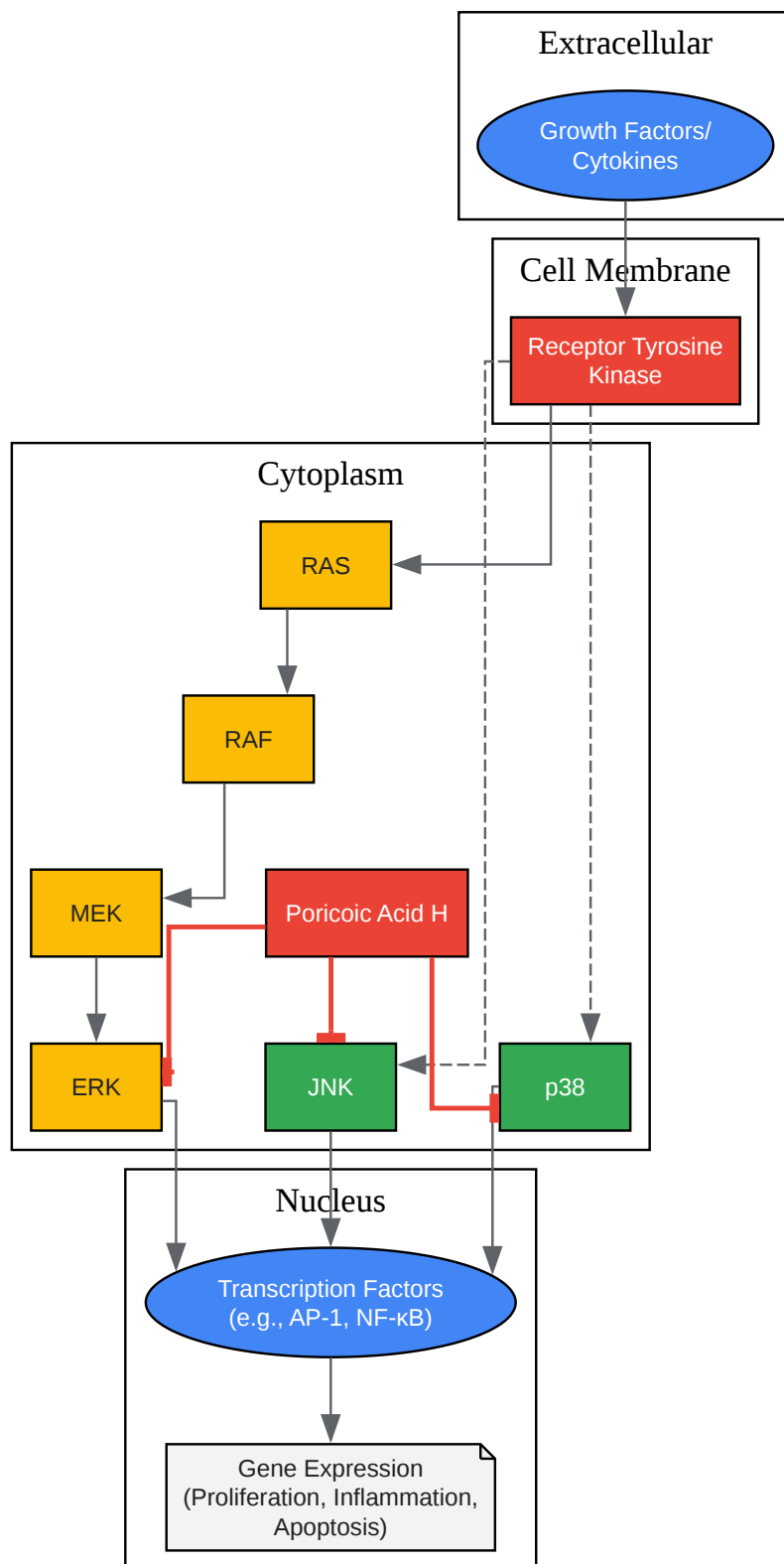
Mechanism of Action

The biological activities of **poricoic acid H** are underpinned by its interaction with key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta/Smad (TGF-β/Smad) pathways.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. **Poricoic acid H** has been shown to inhibit the phosphorylation

of key kinases in this pathway, including ERK, JNK, and p38. By doing so, it can interfere with the signaling cascades that promote cancer cell survival and inflammation.

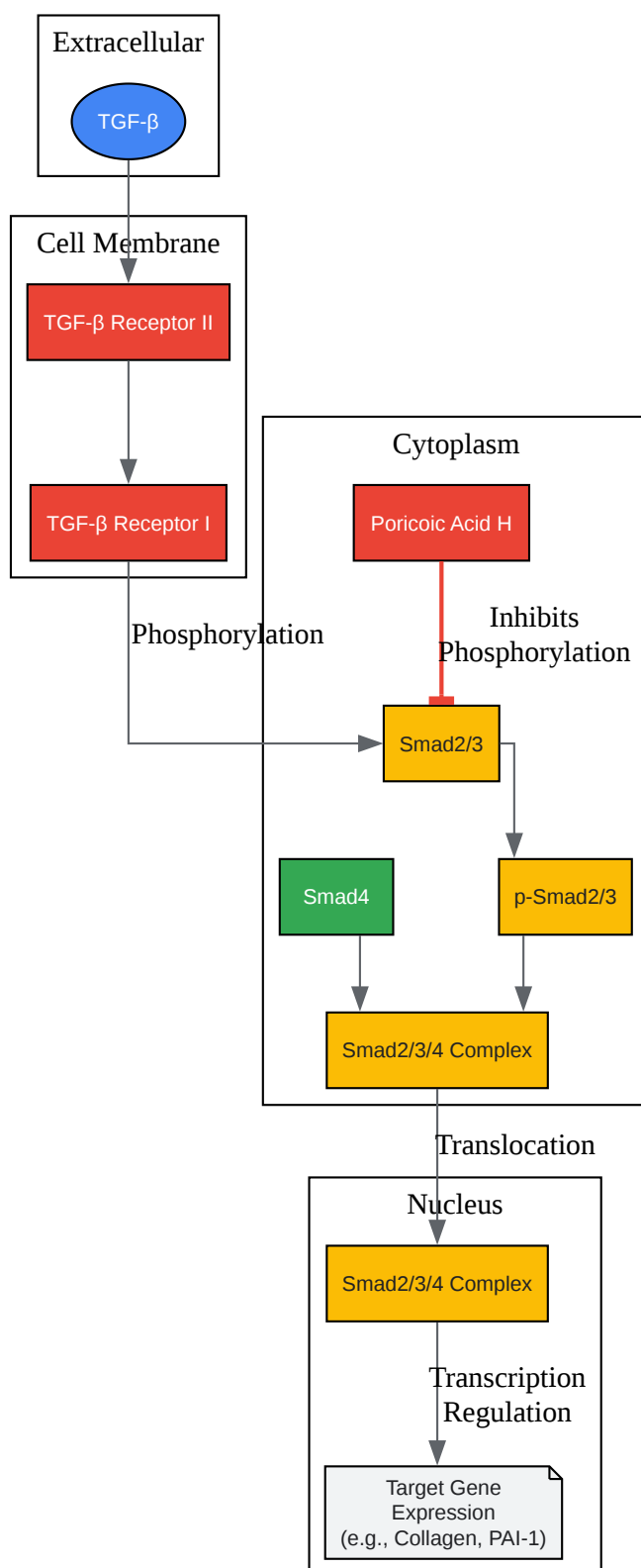


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Caption: **Poricoic Acid H** inhibits the MAPK signaling pathway.

Inhibition of the TGF- β /Smad Signaling Pathway

The TGF- β /Smad pathway plays a critical role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer progression. **Poricoic acid H** has been found to suppress this pathway by selectively inhibiting the phosphorylation of Smad3.^[1] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the expression of target genes involved in fibrosis and cell proliferation.



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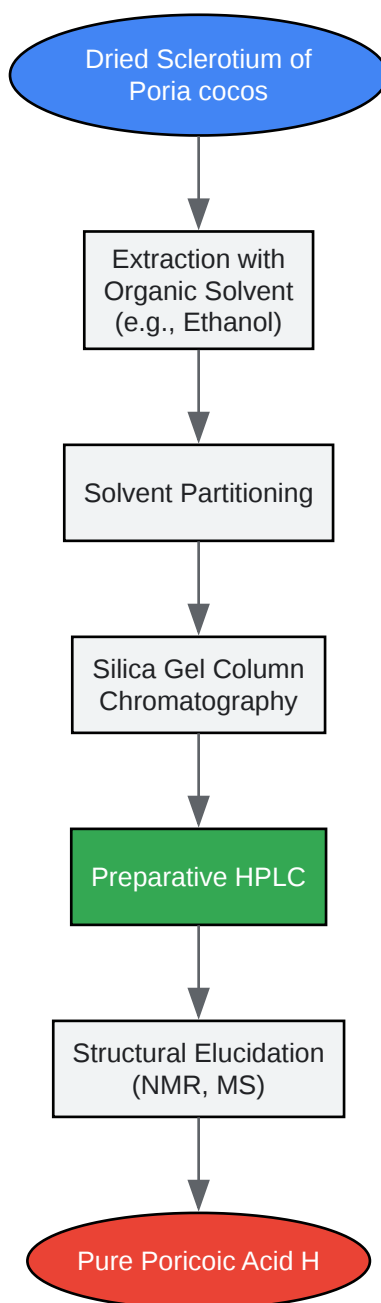
Caption: **Poricoic Acid H** inhibits the TGF-β/Smad signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used to isolate, purify, and characterize the biological activities of **poricoic acid H**.

Isolation and Purification of Poricoic Acid H

Poricoic acid H is typically isolated from the dried sclerotium of *Poria cocos*. A general workflow for its isolation and purification is as follows:



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Caption: General workflow for the isolation of **Poricoic Acid H**.

A more detailed protocol for preparative HPLC would involve:

- Column: A reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
- Detection: UV detection at 210 and 245 nm.
- Fraction Collection: Fractions are collected based on the elution profile and analyzed for the presence of **poricoic acid H**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **poricoic acid H** and a vehicle control (e.g., DMSO) for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC_{50} value.

Anti-inflammatory Assay (Nitric Oxide Assay)

The Griess assay is used to measure nitric oxide production by macrophages.

- Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
- Pre-treatment: Pre-treat the cells with various concentrations of **poricoic acid H** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.
- Griess Reagent: Collect the cell culture supernatant and mix it with Griess reagent.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Quantify the amount of nitrite, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

- Cell Lysis: Lyse cells treated with **poricoic acid H** to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Smad3, total Smad3, β -actin).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Conclusion

Poricoic acid H, a fungal metabolite from *Poria cocos*, has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways such as the MAPK and TGF- β /Smad pathways provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for human use.

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